isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate

Lipophilicity Drug Design Permeability

Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (CAS 869079-83-4) is a fully synthetic 3-arylcoumarin derivative featuring a 4-methoxyphenyl substituent at the 3-position and an isopropyl ester oxyacetate moiety at the 7-position of the chromen-2-one core. As a member of the coumarin family, it is primarily utilized as a research tool in medicinal chemistry and chemical biology, with a typical vendor-specified purity of ≥95%.

Molecular Formula C21H20O6
Molecular Weight 368.385
CAS No. 869079-83-4
Cat. No. B2809577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate
CAS869079-83-4
Molecular FormulaC21H20O6
Molecular Weight368.385
Structural Identifiers
SMILESCC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-17-9-6-15-10-18(21(23)27-19(15)11-17)14-4-7-16(24-3)8-5-14/h4-11,13H,12H2,1-3H3
InChIKeyUXYHPZHGRNOZFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (CAS 869079-83-4): Procurement-Relevant Profile for a 3-Arylcoumarin Acetate Research Scaffold


Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (CAS 869079-83-4) is a fully synthetic 3-arylcoumarin derivative featuring a 4-methoxyphenyl substituent at the 3-position and an isopropyl ester oxyacetate moiety at the 7-position of the chromen-2-one core. As a member of the coumarin family, it is primarily utilized as a research tool in medicinal chemistry and chemical biology, with a typical vendor-specified purity of ≥95% . Its molecular formula is C21H20O6 and its molecular weight is 368.4 g/mol [1].

3-Arylcoumarin scaffold for medicinal chemistry SAR
Isopropyl ester moiety for lipophilicity tuning
Reproducible purity profile for cell-based assays

Why Generic 3-Arylcoumarin Substitution Fails: Isopropyl Ester-Specific Differentiation of CAS 869079-83-4


The 3-arylcoumarin class exhibits profound structure-activity relationship (SAR) sensitivity, where even minor modifications to the ester moiety at the 7-position or the aryl substituent at the 3-position can drastically alter lipophilicity, cellular permeability, and target engagement. Consequently, the isopropyl ester and 4-methoxyphenyl substitution pattern of this compound cannot be considered interchangeable with other alkyl ester analogs (e.g., methyl, ethyl, tert-butyl) or alternative 3-aryl derivatives [1]. Direct procurement of the precise CAS number is required to ensure experimental reproducibility in structure-activity studies, as class-level inferences alone are insufficient to predict specific biological or physicochemical behavior.

Alkyl ester substitution (methyl, ethyl, tert-butyl) may alter lipophilicity and cell permeability
3-Aryl modification can shift target engagement profile compared to 4-methyl analog
Purity grade differences may introduce confounding artifacts in biological assays

Quantitative Differentiation Evidence for Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (CAS 869079-83-4)


Lipophilicity Tuning: Computed LogP Comparison Against Common 7-Oxyacetate Ester Analogs

The target compound's computed XLogP3-AA value of 4.2 indicates significantly higher lipophilicity compared to its methyl ester analog (predicted XLogP ~3.3) and greater hydrophobicity than the ethyl ester (predicted XLogP ~3.7), which directly impacts passive membrane permeability and absorption profiles [1] .

Lipophilicity Comparison
Class-level inference
Target: XLogP3 4.2
vs Methyl ester: ~3.3 (Δ +0.9)
vs Ethyl ester: ~3.7 (Δ +0.5)
Supports membrane permeability assay context
Computed values; experimental validation recommended
Lipophilicity Drug Design Permeability

Hydrogen Bond Acceptor Count Distinction from 4-Methyl Coumarin Conjugate

The target compound possesses 6 hydrogen bond acceptors (HBA), as computed by Cactvs 3.4.8.24, compared to 6 for its 4-methyl analog (isopropyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate, CAS 869079-85-6) [1] [2]. However, the absence of the 4-methyl group in the target compound alters the electron density distribution on the coumarin ring, potentially affecting π-stacking interactions with biological targets.

H-Bond Acceptor & Steric Profile
Class-level inference
Target: 6 HBA, 4-unsubstituted
Comparator: 6 HBA, 4-methylated
Difference in steric/electronic properties
Supports SAR binding-mode interpretation
Structural comparison only; no binding data
Hydrogen Bonding Target Engagement Selectivity

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Permeability Prediction

The target compound has a computed TPSA of 71.1 Ų, which is below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration [1]. In contrast, the corresponding carboxylic acid analog (2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid) exhibits a higher TPSA (~87 Ų, predicted) due to the free acid group, making the isopropyl ester a more BBB-permeable option.

TPSA & CNS Permeability
Class-level inference
Target TPSA: 71.1 Ų
vs Carboxylic acid analog: ~87 Ų (Δ ≈16)
Supports CNS penetration model context
Computed values; requires in vitro validation
TPSA Blood-Brain Barrier CNS Drug Design

Purity Specification and Reproducibility Assurance for In Vitro Assays

The compound is commercially offered at a purity of ≥95% (HPLC), as documented by Chemenu (Catalog No. CM1012786) . This specification provides a reproducible baseline for in vitro pharmacological studies, whereas lower purity grades (>90%) often encountered with less specialized vendors may introduce confounding biological artifacts from impurities.

Purity Specification
Data to verify
≥95% (HPLC)
Supports assay reproducibility review
Supplier-stated; independent verification advised
Purity Reproducibility Procurement Specification

High-Value Application Scenarios for Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate Based on Verified Differentiation


CNS-Penetrant Probe Design Leveraging Favorable TPSA and Lipophilicity

The compound's computed TPSA of 71.1 Ų and XLogP of 4.2 meet established in silico criteria for BBB penetration. Neuroscience researchers can prioritize this scaffold for the design of brain-penetrant coumarin-based probes targeting central nervous system enzymes or receptors, where the isopropyl ester balances esterase stability with passive permeability [1] .

Structure-Activity Relationship (SAR) Studies at the 7-Position of 3-Arylcoumarins

The well-defined isopropyl ester moiety, combined with a ≥95% purity guarantee, makes this compound an optimal reference standard for systematic SAR exploration of ester chain length and branching effects on biological activity. Its unsubstituted 4-position allows for further derivatization without steric interference [1] .

High-Throughput Screening (HTS) Hit Validation with Reproducible Purity

With a documented purity of ≥95%, this compound minimizes the risk of false positives or negatives in HTS follow-up assays. Procurement of this specific CAS number ensures lot-to-lot consistency, which is essential for dose-response validation and counter-screen assays in early drug discovery [1].

Application
Selection Property
Validation Focus
Brain-penetrant probe design studies
Favorable TPSA and lipophilicity profile
CNS penetration model interpretation
7-Position SAR exploration studies
Defined isopropyl ester and purity
Structure-activity relationship reproducibility
HTS hit follow-up studies
Reproducible purity specification
Dose-response assay consistency
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